molecular formula C18H20ClNO3 B5848217 N-(3-chloro-2-methylphenyl)-3,4-diethoxybenzamide

N-(3-chloro-2-methylphenyl)-3,4-diethoxybenzamide

Cat. No.: B5848217
M. Wt: 333.8 g/mol
InChI Key: PFDWGASXXXBYID-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-3,4-diethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 3-chloro-2-methylphenyl group and two ethoxy groups at the 3 and 4 positions of the benzene ring

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data, it’s difficult to provide an analysis of this compound’s safety and hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-3,4-diethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and 3,4-diethoxybenzoic acid.

    Amidation Reaction: The 3-chloro-2-methylaniline is reacted with 3,4-diethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous medium.

Major Products:

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of 3,4-diethoxybenzoic acid and 3-chloro-2-methylaniline.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Biochemical Studies: Used in studies to understand the interaction of benzamide derivatives with biological targets.

Industry:

    Material Science:

    Agriculture: Explored for its potential use as a pesticide or herbicide.

Comparison with Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-2-methylphenyl)-2,2-dimethylpropionamide
  • 3-chloro-2-methylphenylthiourea

Comparison:

  • Structural Differences: While these compounds share the 3-chloro-2-methylphenyl group, they differ in their additional substituents and core structures, leading to variations in their chemical and physical properties.
  • Reactivity: The presence of different functional groups (e.g., thiazole, propionamide) affects their reactivity and the types of reactions they undergo.
  • Applications: Each compound has unique applications based on its structure. For example, thiazole derivatives are often explored for their antimicrobial properties, while benzamides are investigated for their potential in drug design.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3,4-diethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-4-22-16-10-9-13(11-17(16)23-5-2)18(21)20-15-8-6-7-14(19)12(15)3/h6-11H,4-5H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDWGASXXXBYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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